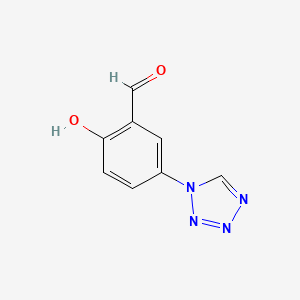
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol
Übersicht
Beschreibung
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is a chemical compound known for its unique structure and properties It is characterized by a naphthalene ring system with four methyl groups and a hydroxyl group attached to the second carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde using sodium borohydride (NaBH4) in methanol . The reaction is carried out under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthaldehyde or 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthone.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine: Similar structure but with an amine group instead of a hydroxyl group.
6,6′′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′6′,2′′-terpyridine: A related compound with a benzotriazine ring system.
Uniqueness
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C15H22O/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9,16H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
PXKDLMVKFZOLKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)CO)(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)






![4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid](/img/structure/B8638627.png)





